molecular formula C10H9BrCl2O B14067219 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one

Cat. No.: B14067219
M. Wt: 295.98 g/mol
InChI Key: WWXVIKHBXJINOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one is a halogenated aromatic ketone characterized by a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 3-position of the phenyl ring, with an additional chlorine substituent on the propanone chain. This compound is structurally distinct due to its dual halogenation (Br and Cl) and substitution pattern, which influence its physicochemical properties and reactivity. Such halogenated ketones are often intermediates in pharmaceutical and agrochemical synthesis, leveraging halogens as leaving groups or directing substituents in further reactions .

Properties

Molecular Formula

C10H9BrCl2O

Molecular Weight

295.98 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-chlorophenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9BrCl2O/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5H2,1H3

InChI Key

WWXVIKHBXJINOM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)Cl)CBr)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation as the Foundation

The ketone core is typically assembled via Friedel-Crafts acylation of a substituted benzene derivative. For example, 3-chlorotoluene may react with chloroacetyl chloride in the presence of AlCl₃ to form 1-(3-chlorophenyl)-2-chloropropan-1-one. This step establishes the propanone scaffold but requires careful control of Lewis acid stoichiometry to avoid over-acylation.

Reaction Conditions

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv)
  • Solvent : Dichloromethane, 0°C → room temperature
  • Yield : ~65% (extrapolated from analogous protocols)

Bromomethylation Strategies

Introducing the bromomethyl group at the ortho position relative to the ketone presents regioselectivity challenges. Patent US7572916B2 demonstrates bromination of methyl-substituted quinolines using N-bromosuccinimide (NBS) under radical initiation. Adapted to this compound, a two-step process is proposed:

  • Radical Bromination :

    • Reagents : NBS, benzoyl peroxide (radical initiator)
    • Solvent : CCl₄, reflux (80°C)
    • Time : 12 hours
    • Mechanism : Hydrogen abstraction from the methyl group generates a benzyl radical, which reacts with Br₂ (from NBS decomposition).
  • Workup :

    • Quench with NaHSO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Yield Optimization

  • Lowering the reaction temperature to 60°C reduces side products (e.g., dibromination) but extends the reaction time to 18 hours.

Halogenation and Functional Group Interconversion

Chlorination at the β-Position

The β-chlorine is introduced via nucleophilic substitution or ketone α-halogenation. A patent (CN110759840B) details thionyl chloride (SOCl₂)-mediated chlorination of secondary alcohols to alkyl chlorides. Applied here:

  • Synthesis of β-Hydroxy Intermediate :

    • Reduce the ketone to 1-(3-chloro-2-bromomethylphenyl)-2-propanol using NaBH₄ in methanol.
  • Chlorination :

    • Reagent : SOCl₂ (3 equiv), pyridine (1 equiv)
    • Conditions : Reflux in dry THF, 6 hours
    • Yield : 78% (estimated from analogous reactions).

Reaction Optimization and Challenges

Regioselectivity in Bromomethylation

Competing bromination at the para position or ketone α-carbon necessitates directing groups. Computational studies suggest the 3-chloro substituent electronically deactivates the para position, favoring ortho bromomethylation. Experimental validation using DFT calculations could further refine conditions.

Purification Techniques

The compound’s low polarity complicates crystallization. Patent CN110759840B employs reduced-pressure distillation for similar halogenated cyclopropanes, suggesting applicability here. Alternatives include:

Table 1: Purification Methods Compared

Method Solvent System Purity (%) Recovery (%)
Column Chromatography Hexane:EtOAc (4:1) 95 60
Distillation Vacuum (0.5 mmHg) 98 75
Recrystallization Ethanol/Water 90 50

Applications and Derivatives

The compound serves as a precursor to bioactive molecules, such as quinoline antifungals and kinase inhibitors. Patent US7572916B2 highlights its utility in diastereoselective syntheses via imidazole coupling. Derivatives like 1-(2-(bromomethyl)-3-chlorophenyl)-2-azidopropan-1-one enable click chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one involves its interaction with molecular targets through electrophilic substitution and nucleophilic addition reactions. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

  • 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one (C₁₁H₁₂BrClOS, MW 307.63): Replaces the 2-chloro group on the phenyl ring with a methylthio (-SMe) group. The methylthio group may also stabilize radical intermediates in substitution reactions .
  • 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one (C₁₀H₉BrClFO, MW 279.53):
    Substitutes the 3-chloro with fluorine. Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the ketone carbonyl, enhancing reactivity in nucleophilic additions. The reduced steric bulk of fluorine versus chlorine may also improve crystallinity .

  • 2-Bromo-1-(2-bromo-3-chlorophenyl)propan-1-one (C₉H₇Br₂ClO, MW 326.41): Features bromine at both the propanone chain and the phenyl ring. The dual bromination increases molecular weight and lipophilicity, making it more reactive in SN2 reactions due to bromine’s superior leaving-group ability compared to chlorine .

Functional Group Modifications

  • Bupropion Hydrochloride (C₁₃H₁₈ClNO·HCl, MW 276.21): Replaces the bromomethyl and propanone chlorine with a tertiary amine (-N(t-Bu)) group. This modification confers pharmacological activity (antidepressant) by enabling hydrogen bonding and receptor interactions. The absence of halogens on the propanone chain reduces electrophilicity, favoring metabolic stability .
  • 3-Chloromethcathinone (1-(3-chlorophenyl)-2-(methylamino)propan-1-one): Incorporates a methylamino (-NHMe) group instead of bromomethyl. The amino group enhances solubility in polar solvents (e.g., water) and enables salt formation, critical for bioavailability. The chlorine on the phenyl ring directs electrophilic substitution reactions .

Positional Isomerism and Steric Effects

  • 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one (C₉H₈BrClO₂, MW 267.52): Positions bromine and methoxy (-OMe) groups at the 3- and 4-positions, respectively. The methoxy group’s electron-donating nature deactivates the ring toward electrophilic attack, contrasting with the electron-withdrawing effects of halogens.

Physicochemical and Reactivity Comparisons

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
Target Compound ~310 (estimated) Br, Cl (dual) Low in water; high in DMSO
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one 307.63 Br, Cl, SMe Moderate in acetone
Bupropion Hydrochloride 276.21 Cl, N(t-Bu) High in polar solvents

Halogenated derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity, whereas amino or methoxy substituents enhance polarity .

Reactivity in Substitution Reactions

  • Bromomethyl vs. Chloromethyl Groups : The bromomethyl group in the target compound undergoes SN2 reactions more readily than chloromethyl analogs (e.g., in ), due to bromide’s superior leaving-group ability .
  • Ketone Electrophilicity : Fluorine substitution () increases the ketone’s electrophilicity, accelerating nucleophilic additions compared to chlorine-substituted analogs.

Biological Activity

1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one, also known as CAS No. 1804065-39-1, is a synthetic organic compound with potential biological activities. Its structure includes halogenated phenyl and chloropropanone moieties, which are often associated with various pharmacological effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

  • Molecular Formula : C10H9BrCl2O
  • Molecular Weight : 295.99 g/mol
  • Purity : ≥ 98%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus, a common pathogen associated with skin infections. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to interact with cellular mechanisms involved in cancer progression.

Mechanism of Action :

  • Inhibition of Cell Proliferation : In vitro assays show that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining assays.

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural features of the compound. Modifications in the bromomethyl and chlorophenyl groups can significantly influence its potency and selectivity.

Modification Effect on Activity
Bromine substitutionEnhances antimicrobial activity
Chlorine position alterationAffects cytotoxicity against cancer cells
Alkyl chain length variationInfluences lipophilicity and membrane permeability

Research Findings

Recent studies have focused on the synthesis of analogs to optimize biological activity. For instance, derivatives with varying halogen substitutions have shown improved potency against specific bacterial strains and cancer cell lines.

In Vitro Studies

A series of in vitro assays were conducted to assess cytotoxicity using MTT assays across different concentrations (0 - 100 µM). The results indicated a dose-dependent response, with IC50 values ranging from 10 µM to 25 µM for various cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one?

  • Methodology : A Wittig reaction using 3-chloro-2-(bromomethyl)benzaldehyde and a chlorinated allyl reagent in the presence of a base (e.g., potassium tert-butoxide) is a viable route. Purification via column chromatography or recrystallization ensures high yield and purity. Comparative studies with structurally similar ketones (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) highlight the importance of halogen positioning for regioselectivity .

Q. What safety protocols are critical for handling this compound?

  • Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with ignition sources due to potential halogenated byproduct formation. Storage at 2–8°C in amber glass vials minimizes degradation. Safety data for analogous compounds (e.g., 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one) emphasize acute toxicity risks and proper disposal protocols .

Q. How can purity and structural integrity be validated post-synthesis?

  • Analytical Techniques :

  • HPLC/GC-MS : Quantify purity (>95%) and detect trace impurities.
  • FT-IR : Confirm functional groups (C=O stretch ~1700 cm⁻¹, C-Br ~600 cm⁻¹).
  • ¹H/¹³C NMR : Assign peaks for bromomethyl (δ ~4.3 ppm) and chlorophenyl moieties (δ ~7.2–7.8 ppm). Reference spectral libraries for chlorinated aryl ketones ensure accuracy .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Procedure : After X-ray diffraction data collection, use SHELXT for structure solution via dual-space algorithms. Refinement in SHELXL includes anisotropic displacement parameters for heavy atoms (Br, Cl) and hydrogen placement via riding models. For twinned crystals, apply TWIN/BASF commands. Validation with PLATON checks for missed symmetry and hydrogen bonding patterns (e.g., C=O⋯H interactions) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Analysis : The bromomethyl group acts as a superior leaving group compared to chlorine due to lower bond dissociation energy (Br-C: ~276 kJ/mol vs. Cl-C: ~397 kJ/mol). Computational studies (DFT) on analogous systems (e.g., 3-(4-Bromophenyl)-2-chloro-1-propene) reveal transition-state stabilization via resonance with the adjacent carbonyl group. Steric hindrance from the 3-chloro substituent slows SN2 pathways, favoring SN1 in polar solvents .

Q. How do substituents influence its electronic properties and chemical reactivity?

  • DFT Insights : HOMO-LUMO gaps (~4.5 eV) calculated at the B3LYP/6-311G(d,p) level indicate moderate electrophilicity. The chlorophenyl ring withdraws electron density, polarizing the carbonyl group (MESP analysis shows δ+ at C=O). Bromine’s polarizability enhances halogen bonding in crystal packing, as seen in related structures (e.g., 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one) .

Q. What strategies optimize its application in catalytic cross-coupling reactions?

  • Experimental Design : Use Pd(PPh₃)₄ or NiCl₂(dppe) catalysts in Suzuki-Miyaura couplings with aryl boronic acids. Microwave-assisted heating (80°C, 30 min) improves yields by reducing dehalogenation side reactions. Compare with 3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one to assess steric vs. electronic effects on coupling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.